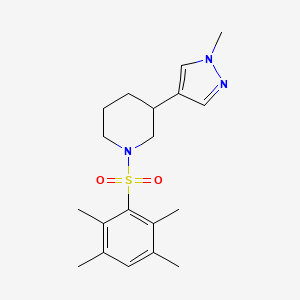

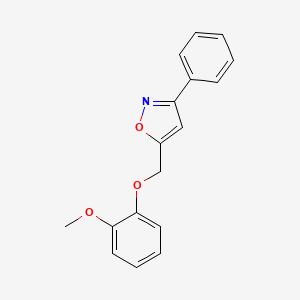

![molecular formula C16H19N5O2 B2528619 8-(2-甲氧基吡啶-3-羰基)-3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷 CAS No. 2195881-01-5](/img/structure/B2528619.png)

8-(2-甲氧基吡啶-3-羰基)-3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Construction and Biological Relevance

The 8-azabicyclo[3.2.1]octane scaffold is a fundamental structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a focal point for many research groups due to its significance in medicinal chemistry. The enantioselective construction of this scaffold often involves creating an acyclic precursor that contains all the necessary stereochemical information, which then allows for the controlled formation of the bicyclic structure. Some methodologies achieve stereochemical control directly in the transformation that forms the 8-azabicyclo[3.2.1]octane core or through desymmetrization of achiral tropinone derivatives .

Asymmetric Synthesis of Derivatives

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been accomplished through a [3+2]-cycloaddition reaction involving platinum-containing carbonyl ylides and vinyl ethers. This process, catalyzed by PtCl(2)-Walphos and AgSbF(6), yields the derivatives in good amounts and with high enantiomeric excesses, demonstrating the potential for creating complex structures with significant stereoselectivity .

Molecular Structure and Supramolecular Motifs

The study of 2,4,6,8-tetraazabicyclo[3.3.0]octane derivatives has revealed interesting conformational behaviors due to inter-ring and endo anomeric effects. These molecules exhibit hydrogen-bonded supramolecular motifs, such as C-H...Cl and C-H...O hydrogen bonds, which contribute to the formation of three-dimensional frameworks and corrugated sheets in the crystalline state. These structural features are important for understanding the molecular interactions and stability of such compounds .

Conformational Study of Esters

A series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane have been synthesized and analyzed using spectroscopic methods. The preferred conformation of these compounds in solution and the crystalline state has been identified as a chair-envelope, with the phenethyl and hydroxy groups in equatorial positions. This conformational preference is supported by stereoelectronic effects, which have been deduced by comparing NMR parameters .

Synthesis of a Proline Analogue

The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, has been described. This synthesis utilizes simple, high-yielding transformations from readily available starting materials, highlighting an efficient approach to creating constrained amino acid analogues .

Cycloaddition for 8-Azabicyclo[3,2,1]octanes

A novel method for assembling 8-azabicyclo[3,2,1]octanes has been reported, using oxidopyridinium ions and maleimides as synthons. This method features good to high yields and functional group tolerance under mild conditions, with oxidopyridinium ions undergoing a [3+2] cycloaddition at their C2 and C6 positions .

Chemical Reactions with Nucleophilic Reagents

The reactivity of 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane with nucleophilic reagents has been explored. The hydroxyl group can be replaced by methoxy or N-propylamine groups, and further reactions with various reagents lead to condensation products. These reactions demonstrate the versatility of the bicyclic scaffold in organic synthesis .

Intramolecular Cycloaddition for Diastereomers

The intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones has been used to prepare polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes as single diastereoisomers. This method provides a route to complex bicyclic structures with controlled stereochemistry, which is valuable for the synthesis of diastereomerically pure compounds .

科学研究应用

药用化学

具有三唑环的化合物,例如 1H-1,2,3-三唑,由于其广泛的生物活性而备受药物研究的关注。三唑已被研究用于抗炎、抗血小板、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒性能。三唑在药物设计中的多功能性源于它们模拟肽键的能力,为开发新疗法提供了稳定的支架 (Ferreira 等,2013)。

有机合成和催化

含吡啶和三唑单元的化合物的结构特征表明在催化和有机合成中具有潜在的应用。例如,吡啶衍生物以其在各种化学反应中的催化性能而闻名,包括作为金属催化转化中的配体。类似地,三唑可以参与点击化学反应,这是一种以高效率和选择性为特征的化学反应类别,使其成为合成复杂分子的宝贵工具 (Kaushik 等,2019)。

作用机制

未来方向

属性

IUPAC Name |

(2-methoxypyridin-3-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-23-15-14(3-2-6-17-15)16(22)21-11-4-5-12(21)10-13(9-11)20-8-7-18-19-20/h2-3,6-8,11-13H,4-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUONZNRDSXGMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

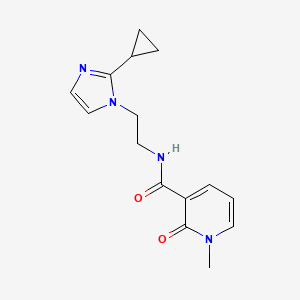

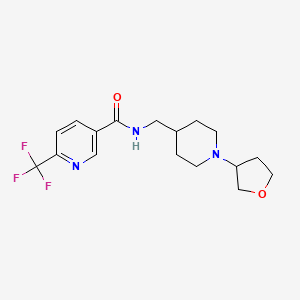

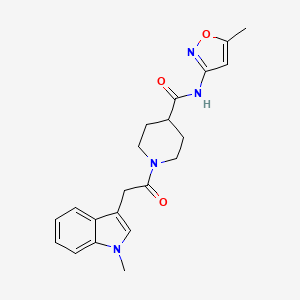

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)

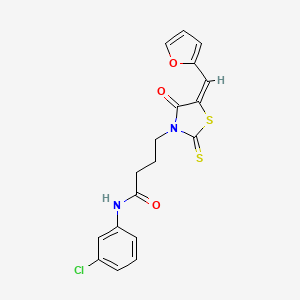

![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)

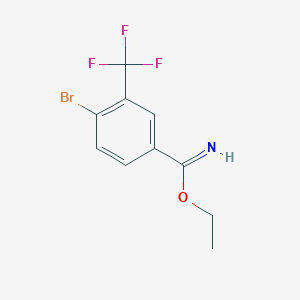

![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)

![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)

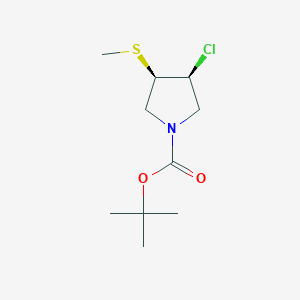

![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)